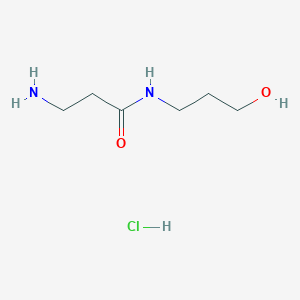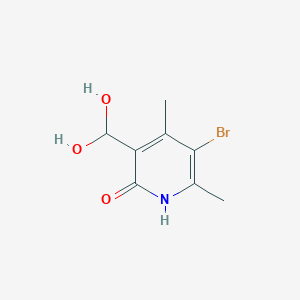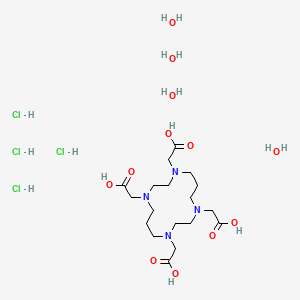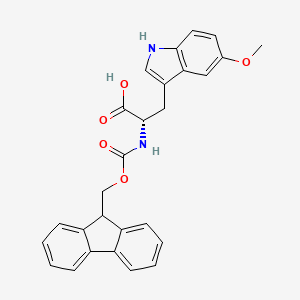![molecular formula C8H6N4S B1398555 1H-Pyrazolo[3,4-f]benzothiazol-6-amine CAS No. 42783-08-4](/img/structure/B1398555.png)
1H-Pyrazolo[3,4-f]benzothiazol-6-amine
Vue d'ensemble
Description
Synthesis Analysis
In a study, six novel pyrazolo-benzothiazole analogues were systematically planned and synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine consists of a pyrazole ring fused with a benzothiazole ring .
Chemical Reactions Analysis
In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H6N4S, and its molecular weight is 190.23 g/mol.
Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis of New Derivatives : A simple route for the synthesis of pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b]benzothiazole derivatives, demonstrating the versatility of 1H-pyrazolo[3,4-f]benzothiazol-6-amine in producing compounds with potential biological significance, has been explored (Sayed, Khalil, & Raslan, 2012).
- Combinatorial Synthesis for High Regioselectivity : The compound's use in the synthesis of pyrazoloquinoline and pyrazoloacridine derivatives through a three-component reaction highlights its ability to achieve high yields and regioselectivity (Chen et al., 2013).
Biological Activities
- Antimicrobial Properties : Compounds synthesized from this compound have demonstrated active antibacterial and antifungal properties, indicating its potential in developing new antimicrobial agents (Sayed, Khalil, & Raslan, 2012).
- Anti-inflammatory and Antioxidant Agents : Certain derivatives have shown promising anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications in these areas (Shankar et al., 2017).
Synthesis of Novel Structures
- Formation of Spiro Compounds : The compound is instrumental in synthesizing spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, exemplifying its role in creating novel and complex heterocyclic structures (Dong & Wang, 2016).
- Generation of Fused Hexacyclic Structures : It has been used in a copper(I) iodide catalyzed reaction to create fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, demonstrating its utility in advanced synthetic chemistry (Zhang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the metabolism of acetylcholine, a neurotransmitter that is essential for learning and memory .
Mode of Action
This compound interacts with its targets by inhibiting the activity of AChE and BChE . This inhibition prevents the hydrolysis of acetylcholine in the synaptic region, thereby increasing the levels of this neurotransmitter . The compound fits fully into the active sites of human AChE, as revealed by docking studies .
Biochemical Pathways
The compound affects the cholinergic pathways in the central nervous system (CNS). In Alzheimer’s disease (AD), these pathways are disrupted, leading to a deficit in cholinergic neurotransmission . By inhibiting AChE and BChE, this compound helps restore the levels of acetylcholine, providing symptomatic relief in AD .
Pharmacokinetics
The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier, which is crucial for its bioavailability and efficacy in treating neurological conditions like ad .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to increased levels of acetylcholine . This results in improved cholinergic neurotransmission, which can alleviate the cognitive impairment associated with AD . The compound also shows good antioxidant properties .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-Pyrazolo[3,4-f]benzothiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can induce changes in cell behavior and fate .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, preventing the transfer of phosphate groups to substrate molecules. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, as well as its potential for causing toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURJGSWHTDOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC3=C1SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722006 | |
| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-08-4 | |
| Record name | 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)


![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
